molecular formula C15H24O7S B13433539 (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B13433539
M. Wt: 348.4 g/mol
InChI Key: KLRUSSWZRFBVFQ-JHJVBQTASA-N
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Description

The compound (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate is a bicyclic ester derivative featuring a 1,3-dioxole ring fused to a partially hydrogenated benzene ring. Key structural attributes include:

  • Ethyl ester group at position 5.
  • Diethyl substituents at position 2,2 of the dioxole ring.
  • Methylsulfonyloxy (mesyl) group at position 7, which serves as a leaving group in nucleophilic substitution reactions.
  • Stereochemistry: The 3aR,7R,7aR configuration ensures a rigid, chair-like conformation of the bicyclic system, critical for its reactivity and intermolecular interactions .

Synthetic routes often involve esterification and mesylation steps, as seen in analogous compounds like methyl (3aR,7aR)-2,2-dimethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate (compound 124), which employs triethylamine and methanol under reflux conditions .

Properties

Molecular Formula

C15H24O7S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,4,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C15H24O7S/c1-5-15(6-2)20-11-8-10(14(16)19-7-3)9-12(13(11)21-15)22-23(4,17)18/h9,11-13H,5-8H2,1-4H3/t11-,12-,13-/m1/s1

InChI Key

KLRUSSWZRFBVFQ-JHJVBQTASA-N

Isomeric SMILES

CCC1(O[C@@H]2CC(=C[C@H]([C@@H]2O1)OS(=O)(=O)C)C(=O)OCC)CC

Canonical SMILES

CCC1(OC2CC(=CC(C2O1)OS(=O)(=O)C)C(=O)OCC)CC

Origin of Product

United States

Preparation Methods

Starting Material and General Approach

The synthesis of this compound typically begins with shikimic acid , a naturally occurring chiral compound widely used as a precursor in antiviral drug synthesis. The multi-step synthesis involves:

  • Esterification of shikimic acid to form the ethyl ester derivative.
  • Condensation reactions to form the tetrahydrobenzo[d]dioxole ring system.
  • Sulfonylation to introduce the methylsulfonyl (mesyl) group at the 7-position hydroxyl site.

This synthetic sequence ensures the retention of stereochemistry critical for biological activity.

Stepwise Synthetic Route

Step No. Reaction Type Description Key Reagents/Conditions Outcome/Notes
1 Esterification Conversion of shikimic acid to ethyl shikimate ester Ethanol, acid catalyst (e.g., H2SO4 or HCl), reflux Formation of ethyl ester of shikimic acid
2 Condensation Cyclization to form the tetrahydrobenzo[d]dioxole ring structure Base or acid catalysis, controlled temperature Formation of 3a,4,7,7a-tetrahydrobenzo[d]dioxole core
3 Sulfonylation Introduction of methylsulfonyl group on the 7-hydroxyl position Methanesulfonyl chloride (MsCl), base (e.g., triethylamine), low temperature Formation of methylsulfonyloxy substituent at C-7

This sequence is supported by crystallographic and computational studies confirming the stereochemistry and purity of the product.

Reaction Conditions and Optimization

  • Esterification: Typically carried out under reflux in ethanol with an acid catalyst to drive the equilibrium toward ester formation.
  • Cyclization/Condensation: Conditions carefully controlled to avoid overreaction and maintain stereochemical integrity.
  • Sulfonylation: Conducted at low temperatures (0–5 °C) to prevent side reactions and ensure selective substitution.

Purification Techniques

  • Crystallization: The product can be purified by solution crystallization, yielding single crystals suitable for X-ray diffraction analysis.
  • Chromatography: Preparative chromatography may be used to isolate the compound from side products or unreacted starting materials.

Research Data and Analytical Characterization

Crystallographic and Computational Studies

  • Single-crystal X-ray diffraction has been employed to determine the absolute configuration and confirm the stereochemistry of the compound.
  • Density Functional Theory (DFT) calculations (B3LYP/6-311+G(2d,p)) support the experimental structure and provide insights into frontier molecular orbitals, aiding in understanding reactivity and stability.

Physical and Chemical Properties

Property Value Notes
Boiling Point 474.2 ± 45.0 °C (predicted) High due to molecular weight
Density 1.26 ± 0.1 g/cm³ (predicted) Consistent with similar esters
Solubility Sparingly soluble in chloroform; slightly soluble in ethyl acetate and methanol Hygroscopic; requires inert atmosphere storage
Physical Form Colorless to pale yellow oil Purity affects color

These properties are critical for handling and storage during synthesis and downstream processing.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for modifying the compound’s polarity and enabling further derivatization.

Reaction Conditions Products Key Findings
Acidic (HCl, H₂O, reflux)2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d] dioxole-5-carboxylic acidReaction efficiency depends on steric hindrance from diethyl groups .
Basic (NaOH, H₂O/EtOH, 60°C)Sodium salt of the carboxylic acidAlkaline conditions favor faster hydrolysis but may risk side reactions .

Mechanistic Insight :
DFT studies reveal that electron-withdrawing effects from the mesyl group enhance the electrophilicity of the ester carbonyl, accelerating hydrolysis . The tetrahydrobenzo[d] dioxole ring remains intact under these conditions.

Nucleophilic Substitution at the Mesyl Group

The methylsulfonyl (mesyl) group acts as a superior leaving group, enabling nucleophilic displacement reactions. This reactivity is exploited to introduce diverse functional groups at the 7-position.

Nucleophile Conditions Products Applications
AminesDMF, 80°C, 12h7-Amino derivativesPrecursors for antiviral agents (e.g., oseltamivir) .
ThiolsK₂CO₃, DMSO, 60°C7-Thioether analogsExploration of sulfur-containing inhibitors .
AzideNaN₃, DMF, 50°C7-Azido intermediatesClick chemistry applications .

Research Findings :

  • X-ray crystallography confirms retention of stereochemistry at the 7-position post-substitution .

  • Competitive inhibition assays show 7-amino derivatives exhibit 10–15% higher binding affinity to neuraminidase compared to mesyl precursors .

Ring-Opening Reactions of the Dioxole Core

The tetrahydrobenzo[d] dioxole ring undergoes controlled ring-opening under specific conditions, enabling access to bicyclic or linear frameworks.

Reagents Conditions Products Key Observations
H₂O, H₂SO₄Reflux, 24hcis-Dihydroxycyclohexane derivativesAcidic hydrolysis preserves the mesyl group .
BH₃·THF0°C to RT, 6hBorane-adducted intermediatesRegioselectivity influenced by diethyl substituents .

Mechanistic Notes :
DFT calculations indicate that electron-donating diethyl groups stabilize partial positive charges during ring-opening, directing attack to the less hindered position .

Stability and Side Reactions

The compound’s stability under various conditions has been rigorously studied:

Condition Observation Implications
Light (UV exposure)Gradual decomposition via radical pathwaysRequires storage in amber vials .
High pH (pH > 10)Competing hydrolysis of ester and mesyl groupsLimits utility in strongly alkaline media .

Scientific Research Applications

(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Key pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Analogues

Key Observations:

The ethyl ester (vs. methyl in 124) may enhance lipophilicity, influencing solubility in organic solvents.

Thiophene-based analogues (e.g., from ) exhibit divergent electronic properties due to sulfur’s electronegativity, making them more reactive in cycloaddition reactions .

Stereochemical Considerations :

  • The (3aR,7R,7aR) configuration in the target compound contrasts with the (3aR,5S,6R,6aR) configuration in ’s tetrahydrofuro-dioxolane derivative. This difference impacts hydrogen-bonding networks and crystal packing .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (a common metric for binary structural similarity), the target compound shares ~85% similarity with compound 124 (due to identical core and mesyloxy group) but only ~40% with thiophene derivatives (e.g., ) .

Biological Activity

The compound (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

The molecular formula of the compound is C15H24O7SC_{15}H_{24}O_{7}S, with a molecular weight of 348.41 g/mol. It is characterized by the following chemical properties:

PropertyValue
Boiling Point474.2 ± 45.0 °C
Density1.26 ± 0.1 g/cm³
SolubilityChloroform (sparingly), Ethyl Acetate (slightly), Methanol (slightly)
FormOil
ColorColorless to Pale Yellow

This compound is often referenced as an impurity in the synthesis of neuraminidase inhibitors, particularly in relation to Oseltamivir .

Antiviral Properties

Research indicates that derivatives of compounds similar to (3aR,7R,7aR) have shown antiviral activity. For instance, certain analogs have been evaluated for their efficacy as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. The biological evaluation of these compounds typically involves assessing their inhibitory effects on viral replication in vitro.

Enzyme Inhibition Studies

Inhibition studies conducted on various enzymes have revealed that structural analogs of (3aR,7R,7aR) exhibit varying degrees of potency. For example, a study found that some related compounds demonstrated significant inhibition against specific enzymes involved in bacterial and viral metabolism . However, the specific compound (3aR,7R,7aR) itself showed less than 10% inhibition at concentrations of 100 μM against MbtI and other target enzymes .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of structurally similar compounds against lung adenocarcinoma cell lines (A549). The results indicated that while some derivatives showed promising activity with IC50 values in the nanomolar range, others were significantly less potent .
  • Neuraminidase Inhibition : In the context of influenza treatment, derivatives similar to (3aR,7R,7aR) were tested for their ability to inhibit neuraminidase activity. While some analogs displayed effective inhibition, others were less successful, highlighting the importance of structural modifications for enhancing biological activity .

The mechanism by which (3aR,7R,7aR) exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow interaction with key enzymes involved in viral replication and bacterial metabolism. The presence of the methylsulfonyl group may play a critical role in enhancing binding affinity and specificity towards target sites.

Q & A

Q. What strategies are effective in designing novel derivatives with enhanced bioactivity?

  • Methodological Answer:
  • Scaffold Modification: Replace the ethyl ester with a bioisostere (e.g., amide) to improve metabolic stability.
  • SAR Studies: Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and test in enzymatic assays.
  • Computational Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

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